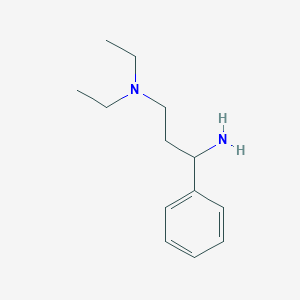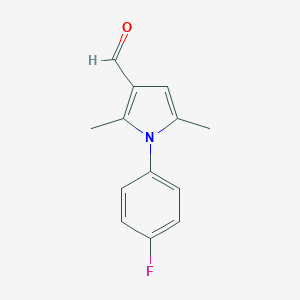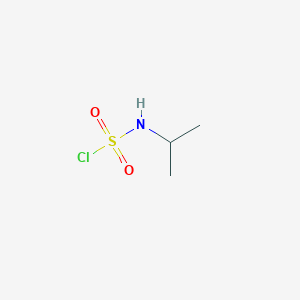
异丙基磺酰氯
描述
Synthesis Analysis
The synthesis of structurally related compounds, such as alkylsulfamoyl chlorides, involves reacting amine hydrochlorides, isocyanates, aziridines, or tertiary alcohols with suitable sulfuric acid derivatives to yield novel alkylsulfamoyl chlorides. These compounds have been shown to be key intermediates in the production of N-alkoxyalkyl-N-alkylsulfamoyl chlorides and novel heterocycles, which are of interest due to their biological activity and potential use in crop protection (Hamprecht, König, & Stubenrauch, 1981).
Molecular Structure Analysis
Research on molecules with similar structural frameworks to isopropylsulfamoyl chloride, such as dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, has provided insights into their molecular-electronic structure. These compounds are characterized by their steric hindrance and are organized into molecular crystals. The structure is further stabilized through hydrogen bonding, highlighting the importance of molecular geometry in understanding the reactivity and properties of such compounds (Rublova et al., 2017).
Chemical Reactions and Properties
Isopropylsulfamoyl chloride and its analogs participate in a variety of chemical reactions, serving as key intermediates in the synthesis of biologically active compounds. These reactions often involve the transformation of alkylsulfamoyl chlorides into N-alkoxyalkyl-N-alkylsulfamoyl chlorides or novel heterocycles, demonstrating their versatility in organic synthesis. The bifunctional nature of these compounds allows for the introduction of various functional groups, facilitating the creation of molecules with desired properties (Hamprecht, König, & Stubenrauch, 1981).
Physical Properties Analysis
The physical properties of compounds similar to isopropylsulfamoyl chloride, such as their crystal structure and hydrogen bonding patterns, play a crucial role in determining their solubility, stability, and reactivity. For example, the detailed analysis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provides valuable information on how molecular packing and intermolecular interactions affect the physical properties of these compounds (Rublova et al., 2017).
Chemical Properties Analysis
The chemical properties of isopropylsulfamoyl chloride derivatives, such as their reactivity in the formation of heterocycles and biologically active molecules, underscore their significance in synthetic chemistry. These properties are influenced by the molecular structure, particularly the presence of functional groups that can participate in various chemical reactions. The ability to undergo transformations into a wide range of compounds highlights the chemical versatility of isopropylsulfamoyl chloride and its derivatives (Hamprecht, König, & Stubenrauch, 1981).
科学研究应用
合成新型生物活性化合物用于作物保护:烷基磺酰氯,如异丙基磺酰氯,是用于合成杂环化合物、极性磺酸酯和磺胺类化合物的双官能团。这些化合物已经被开发成新型除草剂和其他生物活性化合物 (Hamprecht, König, & Stubenrauch, 1981)。
β-酮磺酰氯的制备:异丙基β-酮磺酰氯,可能包括异丙基磺酰氯衍生物,已经被制备用于各种化学反应。这些化合物以其独特的化学性质和在有机合成中的潜在应用而闻名 (Pizey & Symeonides, 1976)。
同位素标记化合物的合成:[D7]异丙基磺酰氯已经被合成用于制备同位素标记的苯噻草酮,一种除草剂。这个过程涉及与氯磺酸和五氯化磷的处理,展示了异丙基磺酰氯在制备标记化合物用于研究目的中的应用 (Jacquemijns, Stavenuiter, & Zomer, 1990)。
在缓蚀剂中的应用:2-(烷基磺基)-N-(吡啶-2-基)乙酰胺衍生物,可以通过涉及异丙基磺酰氯的反应合成,已经被评估为缓蚀剂。这些化合物在酸性和油介质中表现出显著的缓蚀效率,显示了该化合物在工业应用中的潜力 (Yıldırım & Cetin, 2008)。
有机溶性纳米颗粒的合成:异丙基磺酰氯衍生物已经被用于非水解合成亲油性二氧化硅-钛和二氧化硅纳米颗粒。由于其独特的表面化学性质,这些纳米颗粒在材料科学和纳米技术等各个领域具有潜在应用 (Aboulaich, Lorret, Boury, & Mutin, 2009)。
安全和危害
Isopropylsulfamoyl chloride is classified as a dangerous substance. It has hazard statements H314 and H318, indicating that it can cause severe skin burns and eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
属性
IUPAC Name |
N-propan-2-ylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO2S/c1-3(2)5-8(4,6)7/h3,5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRDPCWQGGNEQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067180 | |
| Record name | Sulfamoyl chloride, (1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropylsulfamoyl chloride | |
CAS RN |
26118-67-2 | |
| Record name | N-(1-Methylethyl)sulfamoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26118-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropylsulphamoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026118672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamoyl chloride, N-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfamoyl chloride, (1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropylsulphamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYLSULPHAMOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN52HES8UV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of Isopropylsulfamoyl Chloride in recent research?
A1: Recent research utilizes Isopropylsulfamoyl Chloride primarily as a reagent in synthesizing modified nucleosides. For example, it reacts with 2′,3′-O-isopropylideneuridine to produce 5′-O-(N-isopropylsulfamoyl) uridine derivatives . These derivatives are then investigated for their potential antiviral activities, particularly against herpes simplex virus type 2 (HSV-2) .
Q2: Are there alternative synthesis routes for the compounds produced using Isopropylsulfamoyl Chloride?
A3: Yes, alternative synthetic approaches have been explored for some target molecules. For instance, while [D7]Bentazone was successfully synthesized using [D7]Isopropylsulfamoyl Chloride , direct deuteration of Bentazone proved ineffective, and attempts to utilize isopropyl iodide or isopropyl toxylate as substitutes for the chloride also failed . This highlights the specific reactivity of Isopropylsulfamoyl Chloride in certain reactions.
Q3: What challenges have researchers encountered when using Isopropylsulfamoyl Chloride?
A4: Researchers have noted limitations with Isopropylsulfamoyl Chloride in certain reactions. Specifically, attempts to cyclize a bissulfamide derived from Isopropylsulfamoyl Chloride and a 1,4-dihydropyridine bisenamino ester were unsuccessful . This suggests that the reactivity of the compound and its derivatives can be dependent on the specific reaction conditions and the nature of the other reactants involved.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




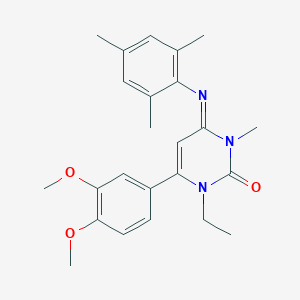

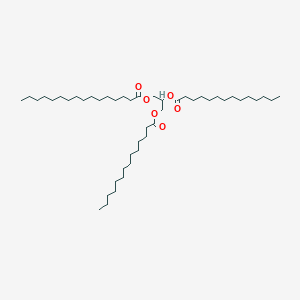



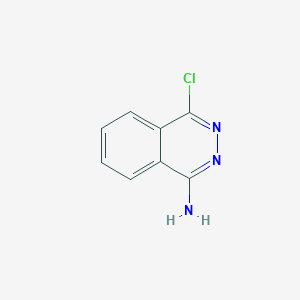
![Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI)](/img/structure/B50618.png)
